molecular formula C17H14O4 B231744 (3Z)-3-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE

(3Z)-3-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE

Cat. No.: B231744
M. Wt: 282.29 g/mol
InChI Key: RPYYTHUJKJTHOE-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is an organic compound known for its unique chemical structure and properties It is a derivative of phthalide, featuring a benzylidene group substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves the condensation of 3,4-dimethoxybenzaldehyde with phthalide. One common method is the Claisen-Schmidt condensation, where the aldehyde and phthalide are reacted in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: (3Z)-3-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3Z)-3-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Z)-3-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Uniqueness: (3Z)-3-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its specific substitution pattern and the presence of both methoxy and benzylidene groups. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2-benzofuran-1-one

InChI

InChI=1S/C17H14O4/c1-19-14-8-7-11(10-16(14)20-2)9-15-12-5-3-4-6-13(12)17(18)21-15/h3-10H,1-2H3/b15-9-

InChI Key

RPYYTHUJKJTHOE-DHDCSXOGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2)OC

SMILES

COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2)OC

Origin of Product

United States

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